2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one
CAS No.:
Cat. No.: VC8595354
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O2 |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-(1,3-benzoxazol-2-ylamino)-7,7-dimethylspiro[6,8-dihydro-1H-quinazoline-4,1'-cyclopentane]-5-one |
| Standard InChI | InChI=1S/C21H24N4O2/c1-20(2)11-14-17(15(26)12-20)21(9-5-6-10-21)25-18(22-14)24-19-23-13-7-3-4-8-16(13)27-19/h3-4,7-8H,5-6,9-12H2,1-2H3,(H2,22,23,24,25) |
| Standard InChI Key | HSVUZCYBPFVTKE-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)C3(CCCC3)N=C(N2)NC4=NC5=CC=CC=C5O4)C |
| Canonical SMILES | CC1(CC2=C(C(=O)C1)C3(CCCC3)N=C(N2)NC4=NC5=CC=CC=C5O4)C |
Introduction
The compound 2'-(1,3-benzoxazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[cyclopentane-1,4'-quinazolin]-5'(6'H)-one is a complex organic molecule featuring a quinazoline core linked to a benzoxazole moiety. This compound is identified by its PubChem CID 1286615 and has a molecular formula of C21H24N4O2, with a molecular weight of approximately 364.4 g/mol .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the formation of the quinazoline and benzoxazole rings, followed by their coupling. The specific methods may vary, but they generally involve condensation reactions and amination steps.
Biological Activity and Potential Applications
While specific biological activities of this compound are not widely reported, compounds with similar structures often exhibit potential in medicinal chemistry due to their complex heterocyclic systems. These systems can interact with biological targets, such as enzymes or receptors, making them candidates for drug development.
Table: Synonyms and Identifiers
| Synonym/Identifier | Description |
|---|---|
| SMR000077446 | Depositor-supplied synonym |
| 708289-39-8 | CAS number |
| MLS000050267 | MLS identifier |
| CHEMBL1521189 | ChEMBL identifier |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume